1-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-(2-methoxyphenyl)urea
Description
The compound 1-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-(2-methoxyphenyl)urea is a urea derivative featuring a hydroxy-substituted tetrahydronaphthalene (tetralin) moiety linked to a 2-methoxyphenyl group via a urea bridge. Its molecular formula is C₁₉H₂₂N₂O₃, with a molecular weight of ~326.4 g/mol.
Properties
IUPAC Name |
1-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-17-9-5-4-8-16(17)21-18(22)20-13-19(23)11-10-14-6-2-3-7-15(14)12-19/h2-9,23H,10-13H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQLEPACBFUFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2(CCC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Tetrahydronaphthalenyl Intermediate
The 2-hydroxy-1,2,3,4-tetrahydronaphthalene scaffold is synthesized through a Friedel-Crafts alkylation followed by selective oxidation. For example, cyclohexene derivatives undergo acid-catalyzed cyclization with benzyl alcohols to form the tetrahydronaphthalene skeleton. Subsequent epoxidation and hydrolysis introduce the hydroxyl group at the 2-position, as demonstrated in patents describing analogous compounds. A representative reaction sequence is:
Key optimization parameters include:
-
Catalyst selection : Sulfuric acid outperforms Lewis acids like AlCl₃ in minimizing carbocation rearrangements.
-
Oxidizing agents : Meta-chloroperbenzoic acid (mCPBA) achieves higher regioselectivity compared to hydrogen peroxide.
Urea Bond Formation and Coupling Reactions
The urea linkage is constructed via reaction of an isocyanate with a primary amine. For this compound, two approaches dominate:
Method A: Amine-Isocyanate Coupling
-
Synthesis of 2-methoxyphenyl isocyanate :
-
Coupling with tetrahydronaphthalenylmethylamine :
Method B: Carbodiimide-Mediated Urea Formation
An alternative route employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid derivative of 2-methoxyphenylamine for coupling with the tetrahydronaphthalenylmethylamine. This method avoids phosgene but requires strict pH control (pH 7.5–8.0) to prevent side reactions.
Optimization of Reaction Parameters
Temperature and Solvent Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction temperature | 25°C (Method A) | Maximizes kinetics without epimerization |
| Solvent | THF (Method A) | Enhances amine solubility |
| Catalyst (Method B) | EDC/HOBt | Reduces racemization |
Data adapted from analogs in show that elevated temperatures (>40°C) promote decomposition of the urea linkage, while polar aprotic solvents like DMF reduce selectivity.
Stereochemical Control
The 2-hydroxytetralin group introduces a chiral center, necessitating asymmetric synthesis or resolution. Chiral HPLC using a cellulose-based column (Chiralpak IC) resolves enantiomers with >99% ee. Patent data indicate that diastereomeric excesses of 92–95% are achievable using L-proline as a catalyst during the Friedel-Crafts step.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) reveals ≥98% purity for batches synthesized via Method A, compared to 95–96% for Method B.
The introduction of the 2-methoxyphenyl group distinguishes this compound from related urea derivatives. Key contrasts include:
| Feature | Target Compound | Analog (1-(2-Chlorophenyl)urea) |
|---|---|---|
| Synthetic Yield | 68–72% | 82–85% |
| Water Solubility | 0.12 mg/mL | 0.08 mg/mL |
| Melting Point | 148–150°C | 162–164°C |
The lower yield of the target compound reflects steric hindrance from the tetrahydronaphthalenyl group during urea formation.
Industrial-Scale Considerations
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the urea group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-(2-methoxyphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with target molecules, while the urea group can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues with Tetrahydrobenzothiophene Moieties
Compounds such as 1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) and its derivatives () replace the tetrahydronaphthalene with a tetrahydrobenzothiophene ring. Key differences include:
- Substituent Effects : The benzothiophene core introduces sulfur, enhancing π-π stacking and altering electronic properties compared to the oxygen-free tetrahydronaphthalene in the target compound.
- Functional Groups: The cyano (-CN) and benzoyl (-COC₆H₅) groups in these analogs increase molecular weight (e.g., 7a: C₁₉H₁₇N₅O₂S, MW = 379.44 g/mol) and may influence binding specificity .
Urea Derivatives Incorporating Thiophene Groups
- 1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034259-90-8, ): Molecular Formula: C₁₈H₂₂N₂O₃S (MW = 346.4 g/mol). Key Differences: Replaces the 2-methoxyphenyl group with a thiophen-2-ylmethyl substituent.
- 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea (CAS 2034367-57-0, ):
Variations in Cyclic Substituents
Molecular Weight and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Notable Substituents |
|---|---|---|---|---|
| Target Compound | N/A | C₁₉H₂₂N₂O₃ | 326.4 | 2-Hydroxy-tetrahydronaphthalenylmethyl, 2-methoxyphenyl |
| 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) | N/A | C₁₉H₁₇N₅O₂S | 379.44 | Tetrahydrobenzothiophene, cyano, benzoyl |
| 1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea | 2319640-11-2 | C₁₉H₂₂N₂O₃S | N/A | Tetrahydro-2H-pyran-4-yl, thiophen-2-yl |
| 1-((1-Hydroxy-6-methoxy-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea | 2034259-90-8 | C₁₈H₂₂N₂O₃S | 346.4 | 1-Hydroxy-6-methoxy-tetrahydronaphthalenylmethyl, thiophen-2-ylmethyl |
| 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenethyl)urea | 946350-98-7 | C₂₂H₂₇N₃O₄S | 429.5 | Indolylsulfonyl, 4-methoxyphenethyl |
Key Observations :
- Molecular Weight : The target compound (326.4 g/mol) is lighter than most analogs, which range from 346.4–429.5 g/mol. Lower molecular weight may improve bioavailability .
- Heteroatoms : Sulfur-containing analogs (e.g., thiophene, benzothiophene) exhibit higher lipophilicity, while oxygen-rich derivatives (e.g., hydroxyethoxy, tetrahydro-2H-pyran) enhance polarity .
Biological Activity
1-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-(2-methoxyphenyl)urea is a synthetic organic compound that has attracted attention for its potential biological activities. Its unique structural features, including a urea functional group and a naphthalene moiety, suggest a diverse range of interactions with biological systems. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O2 |
| Molecular Weight | 360.457 g/mol |
| IUPAC Name | This compound |
The presence of the hydroxy group enhances the compound's potential for hydrogen bonding, influencing its solubility and reactivity. The tetrahydronaphthalene structure contributes to its hydrophobic characteristics, which may affect its interaction with biological membranes.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity . The compound has been evaluated against various bacterial strains using the minimum inhibitory concentration (MIC) method. Results suggest effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. It has shown cytotoxic effects on several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte leukemia). The half-maximal inhibitory concentration (IC50) values were found to be comparable to established chemotherapeutic agents.
| Cell Line | IC50 (μM) |
|---|---|
| A-431 | 15 |
| Jurkat | 20 |
Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors , modulating their activity. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
- Receptor Interaction : It may bind to receptors that regulate apoptosis or inflammatory responses.
Case Studies
A recent case study explored the efficacy of this compound in combination therapy with conventional antibiotics against resistant bacterial strains. The results demonstrated enhanced antibacterial activity when used alongside existing antibiotics, suggesting a synergistic effect.
Another study investigated its use in a mouse model of cancer. Mice treated with the compound showed significant tumor reduction compared to control groups. This suggests potential for further development as an adjunct therapy in cancer treatment.
Q & A
Basic: What experimental strategies are recommended for synthesizing and purifying this compound?
Methodological Answer:
Synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the tetrahydronaphthalene core via acid-catalyzed cyclization of substituted phenethyl alcohols .
- Step 2: Introduction of the urea linkage using carbodiimide-mediated coupling between the hydroxy-tetrahydronaphthalene derivative and 2-methoxyphenyl isocyanate .
- Purification: Employ gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .
Basic: How should researchers validate the structural integrity and purity of the compound?
Methodological Answer:
Use orthogonal characterization techniques:
- NMR: Confirm regiochemistry via ¹H-NMR (e.g., coupling constants of the tetrahydronaphthalene protons at δ 1.8–2.5 ppm) and ¹³C-NMR (urea carbonyl at ~155 ppm) .
- Mass Spectrometry (MS): Verify molecular weight (e.g., ESI-MS [M+H]+ at m/z 355.2) and rule out side products .
- HPLC: Assess purity with a C18 column (UV detection at 254 nm; retention time ~12 min under isocratic 60% acetonitrile) .
Basic: What initial biological assays are suitable for screening its activity?
Methodological Answer:
Prioritize target-agnostic assays:
- Cytotoxicity: Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations via nonlinear regression .
- Antimicrobial Screening: Perform disk diffusion assays (e.g., against S. aureus or E. coli) at 100 µg/mL, with ampicillin as a positive control .
- Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
Modify substituents systematically:
- Hydroxy Group (Tetrahydronaphthalene): Replace with methoxy or halogen to assess hydrogen-bonding requirements .
- Methoxyphenyl Urea: Vary substituent positions (e.g., 3-methoxy vs. 4-methoxy) to evaluate steric/electronic effects on target binding .
- Control Experiments: Compare with analogs lacking the tetrahydronaphthalene moiety to isolate structural contributions .
Advanced: How to resolve contradictions in activity data across similar analogs?
Methodological Answer:
- Cross-Validate Assays: Re-test discrepant compounds using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
- Structural Analysis: Perform X-ray crystallography or molecular docking to identify conformational differences (e.g., torsion angles in the urea linkage affecting target binding) .
- Statistical Tools: Apply multivariate analysis (PCA or clustering) to correlate structural features with activity trends .
Advanced: What experimental designs address in vitro-to-in vivo efficacy gaps?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma stability (e.g., half-life in rat serum) and hepatic microsomal metabolism .
- Formulation Adjustments: Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and bioavailability .
- In Vivo Models: Test in zebrafish xenografts before murine models, monitoring tumor volume via bioluminescence imaging .
Advanced: How to employ computational methods for mechanism elucidation?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding to proposed targets (e.g., kinases) over 100 ns trajectories to assess stability .
- Quantum Mechanics (QM): Calculate electron density maps to identify reactive sites for electrophilic substitution .
- Machine Learning: Train QSAR models using PubChem datasets to predict off-target interactions .
Advanced: What strategies improve solubility without compromising activity?
Methodological Answer:
- Prodrug Synthesis: Introduce phosphate esters at the hydroxy group for pH-dependent release .
- Co-Crystallization: Screen with succinic acid or L-arginine to enhance aqueous solubility .
- SAR-Driven Modifications: Replace methoxy with polar groups (e.g., sulfonamide) while maintaining logP <3 .
Advanced: How to identify and characterize metabolites in preclinical studies?
Methodological Answer:
- LC-HRMS: Use high-resolution mass spectrometry to detect phase I/II metabolites in liver microsomes .
- Isotopic Labeling: Synthesize ¹³C-labeled compound to trace metabolic pathways via NMR .
- Enzyme Inhibition: Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic enzymes .
Advanced: What experimental frameworks assess synergistic drug combinations?
Methodological Answer:
- Checkerboard Assays: Test with standard chemotherapeutics (e.g., doxorubicin) to calculate fractional inhibitory concentration (FIC) indices .
- Transcriptomics: Perform RNA-seq on treated cells to identify pathway crosstalk (e.g., apoptosis/autophagy) .
- In Vivo Validation: Use combination therapy in PDX models, monitoring toxicity via serum ALT/AST levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
